What are the physical and chemical properties of Sodium bis(trifluoromethanesulfonyl)imide?
What are the physical and chemical properties of Sodium bis(trifluoromethanesulfonyl)imide?
Introduction
Sodium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as NaTFSI, has emerged as a cornerstone electrolyte salt in the burgeoning field of sodium-ion battery (SIB) technology. Its unique combination of high thermal stability, excellent electrochemical performance, and favorable safety profile positions it as a superior alternative to traditional salts like sodium perchlorate (NaClO₄) and sodium hexafluorophosphate (NaPF₆). This guide provides an in-depth exploration of the core physical and chemical properties of NaTFSI, offering researchers, scientists, and drug development professionals the technical insights required for its effective application. We will delve into the molecular underpinnings of its properties, present practical experimental protocols, and provide a clear framework for its safe handling and deployment in advanced energy storage systems.
Nomenclature and Molecular Structure
A clear understanding of a compound's identity is paramount. NaTFSI is known by several synonyms which are often used interchangeably in literature.
| Attribute | Value |
| Systematic IUPAC Name | Sodium 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide[1] |
| Alternative IUPAC Name | Sodium bis(trifluoromethylsulfonyl)azanide[2][3] |
| Common Names | Sodium Triflimide, Sodium Bistriflimide |
| Abbreviations | NaTFSI, NaNTf₂ |
| CAS Number | 91742-21-1[4] |
| Molecular Formula | C₂F₆NNaO₄S₂[2][4] |
The remarkable stability of NaTFSI is fundamentally derived from the structure of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. The negative charge is not localized on the nitrogen atom but is extensively delocalized across the entire sulfonyl-nitrogen-sulfonyl (S-N-S) backbone and the four oxygen atoms. This delocalization is enabled by the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups.
This charge distribution minimizes the coordinating ability of the anion, leading to weak ion pairing with the Na⁺ cation in solution. This results in a higher concentration of free, mobile Na⁺ charge carriers, which is a critical factor for achieving high ionic conductivity in an electrolyte.[3][5]
Physical Properties
NaTFSI is a white, crystalline powder under ambient conditions. Its physical characteristics are critical for its handling, storage, and performance in electrochemical devices. A key characteristic is its hygroscopic and deliquescent nature, necessitating storage in an inert and dry atmosphere, such as an argon-filled glovebox. [4]
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [4][5][6] |
| Molecular Weight | 303.14 g/mol | [2][4] |
| Melting Point | 257–258.4 °C | [4][7] |
| Boiling Point | ~400 °C at 101.3 kPa | [7] |
| Density | ~2.15 g/cm³ | [7] |
| Hygroscopicity | Hygroscopic and deliquescent | [4]|
Solubility
The solubility of NaTFSI is a crucial parameter for electrolyte formulation. It exhibits high solubility in a wide range of polar aprotic solvents commonly used in batteries, which allows for the preparation of highly concentrated and ionically conductive electrolytes. [4]
| Solvent | Qualitative Solubility |
|---|---|
| Water | Soluble |
| Acetonitrile (ACN) | Readily Soluble |
| Propylene Carbonate (PC) | Soluble |
| Ethylene Carbonate (EC) | Soluble |
| Dimethyl Carbonate (DMC) | Soluble |
| Diethyl Carbonate (DEC) | Soluble |
| Ethyl Methyl Carbonate (EMC) | Soluble |
| Dimethoxyethane (DME) | Soluble |
| Triglyme | Soluble |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble |
Note: While one source describes it as virtually insoluble in water, multiple others, including major suppliers, list it as soluble. [4][6][7]For its primary application in non-aqueous batteries, any residual water is rigorously excluded.
Chemical and Electrochemical Properties
The chemical behavior of NaTFSI dictates its suitability and limitations in electrochemical applications.
Thermal Stability
NaTFSI exhibits exceptional thermal stability, remaining stable up to approximately 350-400°C. [8]This is significantly higher than NaPF₆, which begins to decompose at much lower temperatures. The high stability is a direct consequence of the robust S-N bond and the delocalized charge within the TFSI⁻ anion, which lacks easily accessible decomposition pathways. This property is highly advantageous for enhancing the safety of sodium-ion batteries, particularly under high-temperature operating conditions or in abuse scenarios.
Electrochemical Stability
The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. NaTFSI-based electrolytes typically exhibit a wide and practical ESW.
| Property | Value / Observation | Source(s) |
| Anodic Stability Limit | ~4.86 V vs. Na⁺/Na | [1] |
| Cathodic Stability Limit | Stable against sodium metal | [9] |
| Practical Limitation | Corrodes aluminum current collectors above ~3.7 V vs. Na⁺/Na | [9] |
The primary drawback of NaTFSI is its corrosive interaction with aluminum, the standard current collector for cathodes, at potentials above approximately 3.7 V. [9]This oxidative decomposition of the TFSI⁻ anion in contact with aluminum limits its use in high-voltage cathode materials that operate near or above 4 V. However, this issue can be mitigated through the use of protective coatings on the current collector or by introducing electrolyte additives. For many promising sodium-ion cathode materials, such as those based on layered oxides and polyanionic compounds, the operating voltage is well within the stable window of NaTFSI. [9]
Chemical Reactivity and Compatibility
A significant advantage of NaTFSI over NaPF₆ is its reduced sensitivity to moisture. [9]NaPF₆ can readily hydrolyze in the presence of trace water to form highly corrosive hydrofluoric acid (HF), which degrades battery components and poses a safety hazard. NaTFSI does not undergo this destructive hydrolysis, making it safer to handle and more tolerant of the stringent manufacturing conditions required for battery production. [9]It is compatible with a wide array of electrode materials, including hard carbon anodes and various oxide and polyanionic cathodes. [9][10]
Spectroscopic Characterization
Vibrational spectroscopy is a powerful tool for probing the state of the electrolyte, including ion solvation, ion pairing, and conformational changes of the anion.
Raman Spectroscopy
The Raman spectrum of the TFSI⁻ anion provides distinct vibrational modes that are sensitive to its local environment. The peak located around 740-741 cm⁻¹ is particularly informative and is assigned to a symmetric vibrational mode of the S-N-S bridge. [11]When the Na⁺ ion coordinates with the TFSI⁻ anion, forming an ion pair or aggregate, this peak broadens and a new shoulder or peak appears at a higher wavenumber, typically around 746 cm⁻¹ . [12]The relative intensity of these peaks can be used to quantify the degree of ion association in the electrolyte, a critical factor influencing ionic conductivity.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~741 | S-N-S Symmetric Vibration (Free TFSI⁻) | Indicates dissociated, "free" anions in solution. |
| ~746 | S-N-S Symmetric Vibration (Na⁺-TFSI⁻) | Indicates anions coordinated with sodium cations. |
Applications in Sodium-Ion Batteries
The primary application of NaTFSI is as an electrolytic salt for sodium-ion batteries. [4][13]Its properties translate directly into tangible performance benefits:
-
High Ionic Conductivity: The weak ion pairing between Na⁺ and the bulky TFSI⁻ anion facilitates high ionic mobility, leading to electrolytes with conductivities often exceeding 5 mS/cm, comparable to NaPF₆-based systems. [9]* Enhanced Safety: Superior thermal stability and insensitivity to moisture significantly improve the safety profile of the battery. [8][9]* Good Cycling Performance: NaTFSI is compatible with many high-performance anode and cathode materials, enabling stable and long-term cycling. [9][14]
Experimental Protocols
Adherence to standardized protocols is essential for safety and experimental reproducibility.
Protocol 1: Safe Handling and Storage of NaTFSI
Rationale: NaTFSI is corrosive and highly hygroscopic. This protocol minimizes exposure to personnel and prevents moisture contamination, which is detrimental to battery performance.
Methodology:
-
Environment: All handling of solid NaTFSI and its solutions must be performed inside an inert atmosphere glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat at all times.
-
Storage: Store the original container of NaTFSI inside the glovebox. The container should be tightly sealed.
-
Weighing: Use an analytical balance inside the glovebox. Use a clean spatula and weighing paper. Avoid creating airborne dust.
-
Spill Cleanup: In case of a spill inside the glovebox, carefully collect the powder with a scoop and place it in a designated, sealed waste container. Wipe the area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by a dry cloth.
-
Disposal: Dispose of contaminated materials and excess NaTFSI in a clearly labeled, sealed container according to your institution's hazardous waste disposal procedures.
Protocol 2: Preparation of 1 M NaTFSI Electrolyte in EC/DMC (1:1 v/v)
Rationale: This is a common and effective electrolyte formulation for SIB research. Precise concentration and solvent purity are critical for reliable electrochemical testing.
Methodology:
-
Prerequisites: All materials (NaTFSI, battery-grade ethylene carbonate, battery-grade dimethyl carbonate), glassware (volumetric flask, beaker), and tools (magnetic stirrer, stir bar) must be brought into an argon-filled glovebox and dried under vacuum in the antechamber for at least 12 hours.
-
Calculation: Calculate the mass of NaTFSI (MW = 303.14 g/mol ) required to prepare the desired volume of 1 M solution. For 50 mL: 1 mol/L * 0.050 L * 303.14 g/mol = 15.16 g.
-
Weighing: Accurately weigh the calculated mass of NaTFSI into a clean, dry beaker.
-
Solvent Addition: Using a graduated cylinder or pipette, add 25 mL of ethylene carbonate (EC) to the beaker containing the NaTFSI. Add a magnetic stir bar.
-
Dissolution: Place the beaker on a magnetic stirrer and stir until the NaTFSI is fully dissolved. EC is highly viscous at room temperature; gentle heating (to ~40°C) can expedite dissolution.
-
Final Volume: Once dissolved, add 25 mL of dimethyl carbonate (DMC) to the solution.
-
Homogenization: Transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of the prepared electrolyte and add it to the flask to ensure a complete transfer. Stir the final solution for at least 1 hour to ensure homogeneity.
-
Storage: Store the electrolyte in a tightly sealed, labeled bottle inside the glovebox. It is recommended to also store it over molecular sieves to maintain low water content.
Protocol 3: Ionic Conductivity Measurement (Conceptual Steps)
Rationale: Ionic conductivity is a key performance metric for an electrolyte. This protocol outlines the standard method using electrochemical impedance spectroscopy (EIS).
Methodology:
-
Cell Assembly: A specialized conductivity cell with two parallel, inert electrodes (typically platinum or stainless steel) of a known geometry (cell constant) is used. The cell is assembled inside a glovebox and filled with the prepared electrolyte.
-
Instrumentation: The cell is connected to a potentiostat capable of performing EIS.
-
Measurement: An AC voltage with a small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The instrument measures the resulting current and phase shift to calculate the impedance.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the plot with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the distance between the electrodes, A is the electrode area, and the term L/A is the cell constant.
Safety and Handling
NaTFSI is classified as a hazardous material and requires careful handling.
-
GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1. [4]* Hazard Statements (H314): Causes severe skin burns and eye damage. [4]* Precautionary Statements:
-
P260: Do not breathe dusts or mists.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
-
Conclusion
Sodium bis(trifluoromethanesulfonyl)imide is a high-performance electrolyte salt with a compelling set of properties for the advancement of sodium-ion battery technology. Its high thermal stability, wide electrochemical window, and reduced sensitivity to moisture provide a distinct safety and handling advantage over conventional salts. The key to its performance lies in the unique structure of the TFSI⁻ anion, which delocalizes charge to enable high ionic conductivity. While its reactivity with aluminum current collectors at high voltages presents a challenge, this is an engineering obstacle that can be overcome with targeted strategies. For a broad range of sodium-ion chemistries, NaTFSI offers a reliable, safe, and efficient platform for developing next-generation energy storage solutions.
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